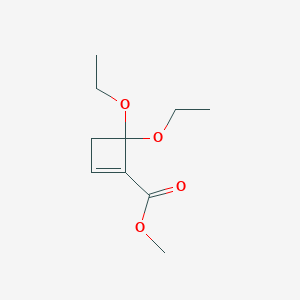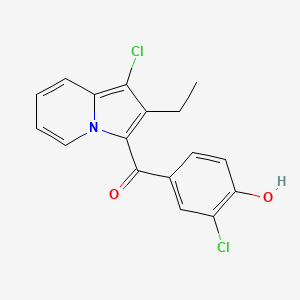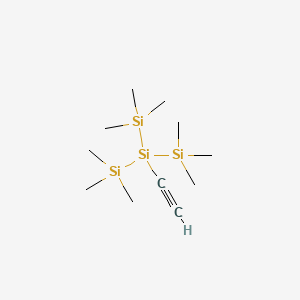
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structure and properties. It contains a silicon backbone with ethynyl and trimethylsilyl groups attached, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane with ethynyl-containing reagents under specific conditions. One common method includes the use of bromobutane and 2,2’-azobis(2-methylpropionitrile) as a radical initiator at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The ethynyl group can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromobutane, 2,2’-azobis(2-methylpropionitrile), and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while reduction can produce silicon-hydrogen derivatives.
Aplicaciones Científicas De Investigación
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several scientific research applications, including:
Chemistry: Used as a radical reducing agent and in hydrosilylation reactions.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to donate or accept electrons during chemical reactions. The silicon backbone and ethynyl group play crucial roles in its reactivity, allowing it to participate in radical and hydrosilylation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Chlorotris(trimethylsilyl)silane: Used in the protection of alcohols and preparation of organometallic reagents.
Tris(trimethylsilyl)silanol: Employed in trifluoromethylation reactions.
Uniqueness
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to its ethynyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research areas.
Propiedades
| 73022-81-8 | |
Fórmula molecular |
C11H28Si4 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
ethynyl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C11H28Si4/c1-11-15(12(2,3)4,13(5,6)7)14(8,9)10/h1H,2-10H3 |
Clave InChI |
KOBGTUIKBPYTPG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C#C)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
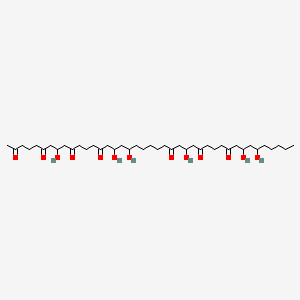
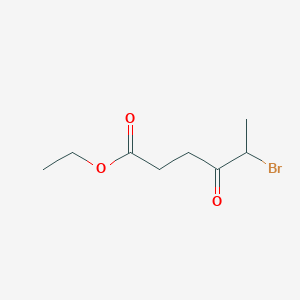
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
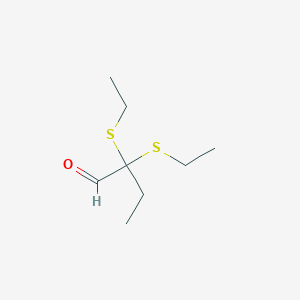
![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
